molecular formula C9H4F4N2O B13545038 3-(2,3,4,5-Tetrafluorophenyl)isoxazol-5-amine

3-(2,3,4,5-Tetrafluorophenyl)isoxazol-5-amine

Cat. No.: B13545038
M. Wt: 232.13 g/mol
InChI Key: QMFMFLHEPVWSHE-UHFFFAOYSA-N
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Description

3-(2,3,4,5-Tetrafluorophenyl)isoxazol-5-amine is a fluorinated heterocyclic compound featuring an isoxazole core substituted with a tetrafluorophenyl group at the 3-position and an amine group at the 5-position.

Properties

Molecular Formula

C9H4F4N2O

Molecular Weight

232.13 g/mol

IUPAC Name

3-(2,3,4,5-tetrafluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H4F4N2O/c10-4-1-3(5-2-6(14)16-15-5)7(11)9(13)8(4)12/h1-2H,14H2

InChI Key

QMFMFLHEPVWSHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Cyclization of Tetrafluorophenyl Precursors

One common route involves synthesizing a tetrafluorophenyl-substituted nitrile oxide, which then undergoes cyclization to form the isoxazole ring. This approach typically includes:

This method is favored for its regioselectivity and high yields, often exceeding 70%, with purification achieved through column chromatography or recrystallization.

Nucleophilic Substitution and Functionalization

Another approach involves starting from commercially available isoxazole derivatives, followed by:

This route allows for structural diversification and functional group modifications, with typical yields ranging from 50% to 80%.

Multi-step Synthesis Pathway

A multi-step synthesis involves:

  • Step 1: Synthesis of a tetrafluorophenyl-substituted intermediate, such as 3-(2,3,4,5-tetrafluorophenyl)-2-haloisoxazole.
  • Step 2: Nucleophilic substitution with ammonia or amines to replace halogen with amino groups, forming the target compound.

This method provides high control over regioselectivity and functionalization, with overall yields between 40% and 65%.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Yield Purification Techniques Advantages Limitations
Cyclization of nitrile oxides Tetrafluorobenzaldehyde, hydroxylamine Cyclization of nitrile oxides >70% Column chromatography, recrystallization High regioselectivity, high yield Requires multiple steps for intermediate preparation
Nucleophilic substitution Isoxazole derivatives, tetrafluorophenyl halides Nucleophilic substitution, cross-coupling 50-80% Recrystallization, chromatography Structural diversity, functional group tolerance Possible side reactions, need for catalysts
Multi-step pathway Halogenated isoxazoles, ammonia/amines Halogen substitution, amino group introduction 40-65% Chromatography, recrystallization Precise functionalization Longer synthesis time

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5-Tetrafluorophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated phenyl ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,3,4,5-Tetrafluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,3,4,5-tetrafluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Phenyl Isoxazol-amines

  • 3-(2,3-Difluorophenyl)isoxazol-5-amine (CAS: 1247452-55-6): This analog has two fluorine atoms on the phenyl ring, compared to four in the target compound. Such differences could impact pharmacokinetic properties, though specific data are unavailable .
  • 3-(3-(Trifluoromethyl)phenyl)isoxazol-5-amine : The trifluoromethyl group (-CF₃) is bulkier and more lipophilic than fluorine atoms, which may enhance membrane permeability but reduce solubility. This compound’s general tariff (20.0%) and tax rebate rate (13.0%) also suggest distinct regulatory handling compared to tetrafluoro derivatives .

Substituent Effects: Methoxy vs. Fluorine

  • 3-(4-Methoxyphenyl)isoxazol-5-amine : The methoxy (-OCH₃) group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This substitution likely increases electron density on the phenyl ring, altering binding affinities in biological targets. Safety data for this compound highlight its classification under UN GHS standards, emphasizing flammability and toxicity risks .

Heterocycle Variations: Thiazole vs. Isoxazole

  • 4-(4-Fluorophenyl)thiazole derivatives (e.g., compounds 4 and 5 in ): Thiazole-based fluorophenyl compounds exhibit isostructural triclinic packing with near-planar conformations. The sulfur atom in thiazole may confer greater metabolic stability compared to the oxygen-containing isoxazole, though direct comparative data are lacking .
  • 5-[4-(tert-Butyl)phenyl]-1,3,4-thiadiazol-2-amine: The thiadiazole core with a tert-butylphenyl group shows distinct electronic and steric profiles.

Bulky Substituents: tert-Butyl vs. Fluorine

  • In TrkA inhibitor studies, tert-butyl-substituted isoxazol-amines demonstrated nanomolar potency, whereas fluorinated analogs may prioritize different binding interactions .
  • 3-(tert-Butyl)isoxazol-5-amine (IC₅₀: 37.2 ± 10.1): Substituent position (3- vs. 5-) significantly affects activity, highlighting the importance of regiochemistry in drug design .

Data Table: Key Comparative Properties

Compound Substituent(s) Heterocycle Notable Property/Activity Reference
3-(2,3,4,5-Tetrafluorophenyl)isoxazol-5-amine 2,3,4,5-F₄Ph Isoxazole High electronegativity, potential metabolic stability
3-(4-Methoxyphenyl)isoxazol-5-amine 4-OCH₃Ph Isoxazole Electron-donating, higher solubility
5-(tert-Butyl)isoxazol-3-amine 5-tert-butyl Isoxazole IC₅₀ = 0.047 ± 0.021 (TrkA inhibition)
4-(4-Fluorophenyl)thiazole derivative 4-FPh Thiazole Isostructural triclinic packing

Biological Activity

3-(2,3,4,5-Tetrafluorophenyl)isoxazol-5-amine (CAS Number: 1892395-28-6) is a synthetic compound with potential biological activities. Its molecular formula is C9H4F4N2OC_9H_4F_4N_2O, and it has a molecular weight of 232.13 g/mol. The compound is characterized by the presence of a tetrafluorophenyl group attached to an isoxazole ring, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 3-(2,3,4,5-tetrafluorophenyl)isoxazol-5-amine. For instance, research on various isoxazole derivatives has shown that modifications in the phenyl ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on the tetrafluorophenyl variant is limited, related compounds have demonstrated significant inhibition of bacterial growth, suggesting a promising avenue for further investigation into its antimicrobial properties .

Anticancer Properties

Isoxazole derivatives have been explored for their anticancer activities. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies on related isoxazole compounds have shown effectiveness against leukemia cell lines and solid tumors through mechanisms involving cell cycle arrest and caspase activation . The unique electronic properties imparted by the tetrafluorophenyl group may enhance these effects, warranting specific studies on 3-(2,3,4,5-tetrafluorophenyl)isoxazol-5-amine.

The biological mechanisms underlying the activities of isoxazole derivatives often involve interactions with cellular targets such as enzymes or receptors. For instance, some studies suggest that these compounds may act as enzyme inhibitors or modulate signaling pathways critical for cell proliferation and survival . The incorporation of fluorine atoms in the phenyl ring could also influence lipophilicity and bioavailability, potentially enhancing therapeutic efficacy.

Case Study: Antimicrobial Screening

In a comparative study of various isoxazole derivatives, compounds were screened for their activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased antibacterial potency. Although specific data for 3-(2,3,4,5-tetrafluorophenyl)isoxazol-5-amine are not yet published, it is hypothesized that its structural characteristics would yield similar or enhanced activity compared to less substituted analogs .

Research Findings: Structure-Activity Relationship (SAR)

A detailed SAR analysis of isoxazole derivatives has revealed that electron-withdrawing groups (like fluorine) can significantly affect biological activity. For instance:

CompoundStructureBiological Activity
AIsoxazole with no substitutionsLow antibacterial activity
BIsoxazole with trifluoromethyl groupModerate antibacterial activity
C3-(2,3,4,5-Tetrafluorophenyl)isoxazol-5-aminePredicted high activity due to multiple fluorine substitutions

This table illustrates the trend where increased fluorination correlates with enhanced biological activity in related compounds .

Q & A

Q. How is X-ray crystallography applied to resolve ambiguous structural features in fluorinated isoxazole derivatives?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Fluorine positions are resolved via difference Fourier maps, with thermal parameters constrained to mitigate disorder .

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